Bromoacetic acid

Catalog No.
S522094
CAS No.
79-08-3
M.F
C2H3BrO2
M. Wt
138.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic acid

CAS Number

79-08-3

Product Name

Bromoacetic acid

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

138.95 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)

InChI Key

KDPAWGWELVVRCH-UHFFFAOYSA-N

SMILES

C(C(=O)O)Br

Solubility

In water, 6.36X10+5 mg/L at 25 °C
Miscible with water
Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform
Soluble in methanol

Synonyms

Bromoacetic acid; Bromoethanoic acid; Bromoacetate ion; Acide bromacetique; Kyselina bromoctova;

Canonical SMILES

C(C(=O)O)Br

Description

The exact mass of the compound Bromoacetic acid is 137.93 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1750000 mg/l (at 25 °c)12.60 min water, 6.36x10+5 mg/l at 25 °cmiscible with watermiscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroformsoluble in methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

Bromoacetic acid is a colorless, crystalline compound with the chemical formula BrCH₂CO₂H. It is classified as a relatively strong alkylating agent and is known for its reactivity due to the presence of both a bromine atom and a carboxylic acid functional group. The compound is typically encountered as a solid and has a molecular weight of approximately 138.95 g/mol. Bromoacetic acid is produced through the bromination of acetic acid, often using methods such as the Hell–Volhard–Zelinsky reaction or other brominating agents .

Bromoacetic acid is a toxic compound and should be handled with appropriate safety precautions in a laboratory setting []. Here are some key safety points:

  • Toxicity: Bromoacetic acid is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause severe irritation and burns.
  • Corrosivity: It is corrosive to metals and tissues [].
  • Safety precautions: Wear gloves, safety glasses, and protective clothing when handling bromoacetic acid. Work in a well-ventilated fume hood. Proper disposal procedures are essential to minimize environmental impact [].

Organic Synthesis and Medicinal Chemistry

  • Versatile Building Block

    Bromoacetic acid acts as a valuable intermediate for synthesizing various organic compounds. Its reactive bromoacetyl group readily participates in substitution and condensation reactions, allowing researchers to construct complex molecules with desired functionalities []. This is particularly useful in medicinal chemistry for creating novel drug candidates [].

  • Alkylating Agent

    Bromoacetic acid functions as an alkylating agent, transferring its bromoethyl group to other molecules. This property proves valuable in introducing a bromoethyl moiety into proteins and other biomolecules, facilitating studies on protein function and interactions [].

Proteomics Research

  • Affinity Labeling

    Bromoacetic acid plays a crucial role in affinity labeling, a technique used to identify proteins that bind to specific ligands. By attaching a bromoacetic acid derivative to the ligand, researchers can selectively label proteins that interact with it, aiding in protein-protein interaction studies and target identification for drug development [].

  • Protein Glycosylation Analysis

    The bromoacetyl group in bromoacetic acid can react with sialic acids, a specific type of sugar found on some proteins. This property allows researchers to analyze protein glycosylation, which is essential for understanding protein function and function in diseases [].

, primarily due to its electrophilic nature. Some notable reactions include:

  • Nucleophilic Substitution: Bromoacetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles, such as amines or alcohols, leading to the formation of bromoacetate esters or amides .
  • Alkylation Reactions: It serves as an alkylating agent in organic synthesis, particularly in the preparation of beta-hydroxy acids or alpha,beta-unsaturated acids through the Reformatsky reaction .
  • Decomposition: Upon heating or under acidic conditions, bromoacetic acid can decompose to produce hydrogen bromide and other byproducts .

Several methods are employed for synthesizing bromoacetic acid:

  • Bromination of Acetic Acid: This is the most common method, involving the direct reaction of acetic acid with bromine under controlled conditions.
  • Hell–Volhard–Zelinsky Reaction: This method utilizes phosphorus tribromide and acetic acid to introduce bromine into the molecule effectively.
  • Electrophilic Aromatic Substitution: In certain cases, bromoacetic acid can be synthesized through electrophilic substitution on aromatic compounds followed by hydrolysis .

Bromoacetic acid finds utility in various fields:

  • Organic Synthesis: It serves as an important building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Laboratory Reagent: The compound is used in laboratories for synthesizing esters and other derivatives through alkylation reactions .
  • Industrial

Research on interaction studies involving bromoacetic acid has highlighted its role in biochemical processes:

  • Protein Modification: As an alkylating agent, it can modify amino acids within proteins, affecting their structure and function.
  • Reactivity with Nucleophiles: Studies have shown that bromoacetic acid interacts readily with nucleophiles, which can lead to significant changes in biological pathways involving protein synthesis and degradation .

Bromoacetic acid shares similarities with several other halogenated acetic acids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Chloroacetic AcidClCH₂CO₂HLess reactive than bromoacetic acid; used in herbicides.
Iodoacetic AcidICH₂CO₂HMore potent alkylating agent; used in biochemical research.
Fluoroacetic AcidFCH₂CO₂HHighly toxic; acts as a metabolic poison in animals.
2-Bromo-2-methylpropanoic AcidBrCH(CH₃)CO₂HUsed in organic synthesis; less common than bromoacetic acid.

Bromoacetic acid stands out due to its strong reactivity as an alkylating agent compared to chloroacetic acid and its application potential in pharmaceutical chemistry. Its toxicity profile also differentiates it from other halogenated acetic acids, making it a compound of interest for both synthetic chemistry and toxicological studies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting.
Aqueous solution.
Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]

Color/Form

Hexagonal or rhomboidal hygroscopic crystals
Colorless, deliquescent crystals

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

137.93164 g/mol

Monoisotopic Mass

137.93164 g/mol

Boiling Point

208 °C

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

5

Density

Density: 1.9335 at 50 °C

LogP

0.41
0.41 (LogP)
log Kow = 0.41

Decomposition

When heated to decomposition it emits toxic fumes of /bromide/.

Appearance

Solid powder

Melting Point

50 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2B3HS32431

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: Bromoacetic acid, also called monobromoacetic acid, is a colorless crystal. It is a member of a class of chemicals known as haloacetic acids. It can absorb moisture from the air to form a liquid. Bromoacetic acid mixes easily with water. USE: Bromoacetic acid is formed during disinfection of drinking water by chlorine. These chemicals are known as disinfection by-products or DBP. It is also used to make other chemicals. In the past it was used to cause fruit to easily be harvested from trees. EXPOSURE: Workers who use bromoacetic acid may breathe in mists or have direct skin contact. The general population may be exposed by consumption of drinking water or foods made or rinsed with chlorinated water, or when swimming in pools treated with chlorine bleach as a disinfectant. If bromoacetic acid is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will not be broken down by microorganisms unless under certain conditions and is not expected to build up in fish. RISK: Severe burns where reported following one incident of direct skin exposure to bromoacetic acid. Severe damage to the upper respiratory tract and eyes may result from direct exposure to vapors, which may lead to fluid accumulation in the lungs. Headache, nausea, and vomiting may also occur. Additional data on the potential for exposure to bromoacetic acid alone to cause toxic effects in humans are not available. However, a limited number of studies evaluated potential toxic effects in humans exposed to DBP mixtures (including bromoacetic acid). In these studies, no associations were observed between residential total DBP exposure and sperm parameters in men or kidney cancer in woman. Allergic skin reactions occurred in laboratory animals following repeated skin exposure to bromoacetic acid. Central nervous system effects, movement disorders, and damage to the liver, kidney, lung and skeletal muscle were observed following exposure to high oral doses that caused some animals to die. Birth defects and decreased fetal growth were observed in laboratory animals exposed to bromoacetic acid during pregnancy at high oral doses that caused toxicity in the mothers. No evidence of infertility or abortion was observed in laboratory animals given moderate levels bromoacetic acid in drinking water before mating and throughout pregnancy. No evidence of sperm damage or reproductive organ damage was observed in male laboratory animals exposed to low-to-moderate moderate oral dose of bromoacetic acid. Data on the potential for bromoacetic acid to cause cancer in laboratory animals were not available. The potential for bromoacetic acid alone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. The U.S. National Toxicology Program determined that data are inadequate to assess the potential for haloacetic acids to cause cancer as a class. (SRC)

Vapor Pressure

0.11 [mmHg]
0.119 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

79-08-3

Metabolism Metabolites

... The metabolism of bromoacetaldehyde and bromoacetic acid has been investigated; N-acetyl-S-(carboxymethyl)cysteine had been shown to be a common urinary metabolite. An oxidative metabolic pathway is proposed for 2-bromoethanol, via bromoacetaldehyde and bromoacetic acid, to N-acetyl-S-(carboxymethyl)cysteine.

Wikipedia

Bromoacetic_acid

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Bromoacetic acid can be prepared by the bromination of acetic acid in the presence of acetic anhydride and a trace of pyridine, by the Hell-Volhard-Zelinsky bromination catalyzed by phosphorus, and by direct bromination of acetic acid at high temperatures or with hydrogen chloride as catalyst. Other methods of preparation include treatment of chloroacetic acid with hydrobromic acid at elevated temperatures, oxidation of ethylene bromide with fuming nitric acid, hydrolysis of dibromovinyl ether, and air oxidation of bromoacetylene in ethanol.
By heating acetic acid and bromine.
Bromoacetic acid /is/ ... usually prepared by the well-known Hell-Volhard-Zelinski reaction in which the alpha-hydrogens of the carboxylic acid are replaced by bromine. A catalyst, such as a phosphorus trihalide, is necessary to convert the acid to the acid halide, the actual reaction intermediate. If the acid chloride or bromide is available as a starting material, no catalyst is needed and only one equivalent of bromine is required versus the two equivalents necessary when the carboxylic acid is the starting material. The resulting bromoacetyl halide can either be hydrolyzed or esterified to produce bromoacetic acid or its esters.

General Manufacturing Information

Acetic acid, 2-bromo-: ACTIVE
Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/
Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

Analytic Laboratory Methods

Method: EPA-NERL 552.1; Procedure: ion-exchange liquid-solid extraction and gas chromatography with an electron capture detector; Analyte: bromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.24 ug/L.
Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: bromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.204 ug/L.
Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: bromoacetic acid; Matrix: drinking water; Detection Limit: 0.13 ug/L.
Method: Standard Methods 6251B; Procedure: micro liquid-liquid extraction gas chromatography with electron capture detector; Analyte: bromoacetic acid; Matrix: water; Detection Limit: 0.08 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Air sensitive. Light sensitive. Handle and store under inert gas.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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2: Chen QX, Chen SL, Zhou HM. Kinetics of inhibition of Penaeus penicillatus acid phosphatase by bromoacetic acid. Biochem Mol Biol Int. 1998 Oct;46(2):215-23. PubMed PMID: 9801789.
3: Muellner MG, Attene-Ramos MS, Hudson ME, Wagner ED, Plewa MJ. Human cell toxicogenomic analysis of bromoacetic acid: a regulated drinking water disinfection by-product. Environ Mol Mutagen. 2010 Apr;51(3):205-14. doi: 10.1002/em.20530. PubMed PMID: 19753638.
4: Chen QX, Zhang Z, Zhou XW, Zhuang ZL. Kinetics of inhibition of beta-glucosidase from Ampullarium crossean by bromoacetic acid. Int J Biochem Cell Biol. 2000 Jul;32(7):717-23. PubMed PMID: 10856702.
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13: Hung SH, Her GR. A convenient and sensitive method for haloacetic acid analysis in tap water by on-line field-amplified sample-stacking CE-ESI-MS. J Sep Sci. 2013 Nov;36(21-22):3635-43. doi: 10.1002/jssc.201300649. Epub 2013 Oct 20. PubMed PMID: 24019225.
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